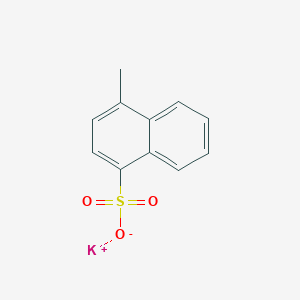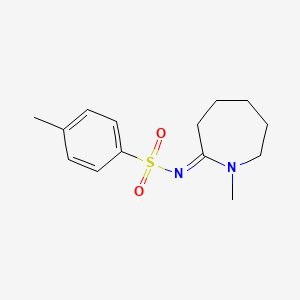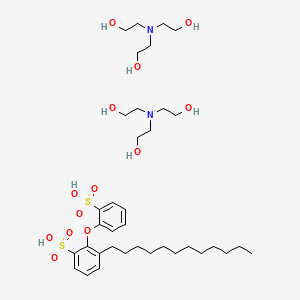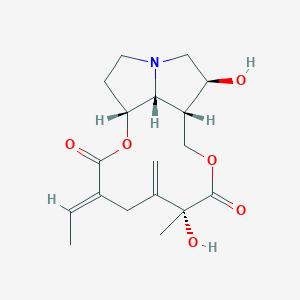
Benzoic acid, 2-((2-chlorophenyl)amino)-4-nitro-, 2-(aminothioxomethyl)hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-Chlorphenyl)amino)-4-nitrobenzoesäure, 2-(Aminothioxomethyl)hydrazid ist eine komplexe organische Verbindung mit großem Potenzial in verschiedenen wissenschaftlichen Bereichen. Diese Verbindung zeichnet sich durch einen Benzoesäurekern aus, der mit einer 2-Chlorphenylaminogruppe, einer Nitrogruppe und einer Aminothioxomethylhydrazid-Einheit substituiert ist. Seine einzigartige Struktur ermöglicht es ihm, an verschiedenen chemischen Reaktionen teilzunehmen und verschiedene biologische Aktivitäten zu zeigen.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-((2-Chlorphenyl)amino)-4-nitrobenzoesäure, 2-(Aminothioxomethyl)hydrazid umfasst typischerweise mehrstufige organische Reaktionen. Ein übliches Verfahren beginnt mit der Nitrierung von Benzoesäure, um die Nitrogruppe einzuführen. Es folgt die Einführung der 2-Chlorphenylaminogruppe durch eine Substitutionsreaktion. Der letzte Schritt beinhaltet die Zugabe der Aminothioxomethylhydrazid-Einheit unter kontrollierten Bedingungen, um sicherzustellen, dass das gewünschte Produkt erhalten wird.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Der Prozess würde hinsichtlich Ausbeute und Reinheit optimiert, wobei oft automatisierte Systeme verwendet werden, um die Reaktionsbedingungen präzise zu steuern. Die Verwendung von Katalysatoren und Lösungsmitteln würde sorgfältig ausgewählt, um die Effizienz zu maximieren und die Umweltbelastung zu minimieren.
Chemische Reaktionsanalyse
Reaktionstypen
2-((2-Chlorphenyl)amino)-4-nitrobenzoesäure, 2-(Aminothioxomethyl)hydrazid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Nitrogruppe kann unter bestimmten Bedingungen zu einer Aminogruppe reduziert werden.
Reduktion: Die Verbindung kann reduziert werden, um verschiedene Derivate zu bilden.
Substitution: Die Chlorphenylgruppe kann durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Reagenzien sind Kaliumpermanganat oder Chromtrioxid.
Reduktion: Reagenzien wie Wasserstoffgas mit einem Palladiumkatalysator oder Natriumborhydrid können verwendet werden.
Substitution: Reagenzien wie Natriumhydroxid oder andere starke Basen können Substitutionsreaktionen erleichtern.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Reduktion der Nitrogruppe ein Aminoderivat ergeben, während Substitutionsreaktionen verschiedene funktionelle Gruppen am aromatischen Ring einführen können.
Wissenschaftliche Forschungsanwendungen
2-((2-Chlorphenyl)amino)-4-nitrobenzoesäure, 2-(Aminothioxomethyl)hydrazid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Vorläufer bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, darunter antimikrobielle und Antikrebsaktivitäten.
Medizin: Untersucht auf seine potenziellen therapeutischen Wirkungen bei der Behandlung verschiedener Krankheiten.
Industrie: Eingesetzt bei der Entwicklung neuer Materialien und chemischer Verfahren.
Wirkmechanismus
Der Wirkmechanismus von 2-((2-Chlorphenyl)amino)-4-nitrobenzoesäure, 2-(Aminothioxomethyl)hydrazid beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden, ihre Aktivität verändern und zu verschiedenen biologischen Wirkungen führen. Die genauen Pfade und Zielstrukturen hängen von der spezifischen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 2-((2-chlorophenyl)amino)-4-nitro-, 2-(aminothioxomethyl)hydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups to the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 2-((2-chlorophenyl)amino)-4-nitro-, 2-(aminothioxomethyl)hydrazide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of benzoic acid, 2-((2-chlorophenyl)amino)-4-nitro-, 2-(aminothioxomethyl)hydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Benzoesäurederivate: Verbindungen mit ähnlichen Strukturen, aber unterschiedlichen Substituenten am Benzoesäurekern.
Nitroaromatische Verbindungen: Verbindungen mit Nitrogruppen, die an aromatische Ringe gebunden sind.
Hydrazidderivate: Verbindungen, die die Hydrazid-funktionelle Gruppe enthalten.
Einzigartigkeit
2-((2-Chlorphenyl)amino)-4-nitrobenzoesäure, 2-(Aminothioxomethyl)hydrazid ist einzigartig aufgrund seiner Kombination von funktionellen Gruppen, die spezifische chemische Reaktivität und biologische Aktivität verleihen. Dies macht es zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen.
Eigenschaften
CAS-Nummer |
195370-46-8 |
|---|---|
Molekularformel |
C14H12ClN5O3S |
Molekulargewicht |
365.8 g/mol |
IUPAC-Name |
[[2-(2-chloroanilino)-4-nitrobenzoyl]amino]thiourea |
InChI |
InChI=1S/C14H12ClN5O3S/c15-10-3-1-2-4-11(10)17-12-7-8(20(22)23)5-6-9(12)13(21)18-19-14(16)24/h1-7,17H,(H,18,21)(H3,16,19,24) |
InChI-Schlüssel |
LDWLTACRIICGDH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)NC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)NNC(=S)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![8-(3-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12740422.png)




